Furanoheliangolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

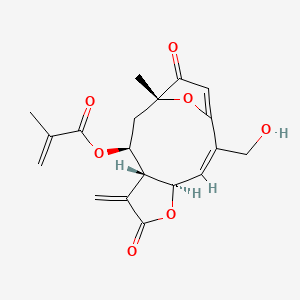

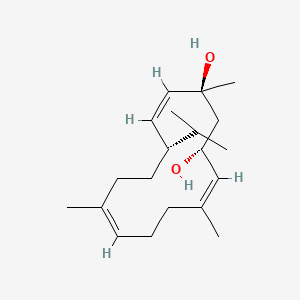

Furanoheliangolides are secondary metabolites that are part of the sesquiterpene lactone family . They are known for their complex three-dimensional structure and diverse bioactivities, including promising anticancer and antiviral activity .

Synthesis Analysis

Furanoheliangolides are synthesized from farnesyl pyrophosphate through cyclization and subsequent oxidative reactions . A recent study has shown that the reduction of furanoheliangolides with Stryker’s reagent is an effective process for producing eremantholides through a biomimetic pathway .Molecular Structure Analysis

Furanoheliangolides have a complex, three-dimensional structure bearing varying numbers of α, β-unsaturated carbonyls as potentially reactive functionalities . They also contain multiple Michael acceptor sites, suggesting that these molecules may participate in covalent binding with cysteine residues in proteins .Chemical Reactions Analysis

The reduction of furanoheliangolides with Stryker’s reagent leads to the production of eremantholides through a biomimetic pathway . Oxygenated functions at C-15 of the furanoheliangolide increase the velocities of the reactions and reduce the chemoselectivity of the reagent .Mechanism of Action

Future Directions

The future research on furanoheliangolides could focus on expanding the accessible compound space beyond natural products toward synthetic analogs . Further studies could also aim to conclusively determine target selectivity and the precise site of covalent labeling of furanoheliangolide’s target protein(s) . Additionally, the development of more efficient synthesis methods and the exploration of other potential biological targets could also be beneficial .

properties

CAS RN |

60066-35-5 |

|---|---|

Product Name |

Furanoheliangolide |

Molecular Formula |

C19H20O7 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(2Z,4R,8R,9S,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-9(2)17(22)25-14-7-19(4)15(21)6-12(26-19)11(8-20)5-13-16(14)10(3)18(23)24-13/h5-6,13-14,16,20H,1,3,7-8H2,2,4H3/b11-5-/t13-,14+,16+,19-/m1/s1 |

InChI Key |

HTMCLLSRQWRPTN-OKMRAYSCSA-N |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C |

SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

Canonical SMILES |

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C |

Other CAS RN |

60066-35-5 |

synonyms |

furanoheliangolide goyazensolide |

Origin of Product |

United States |

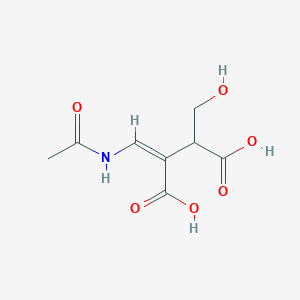

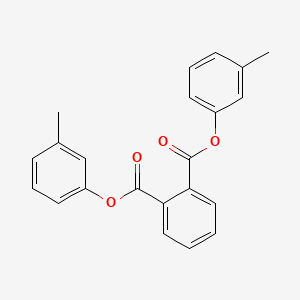

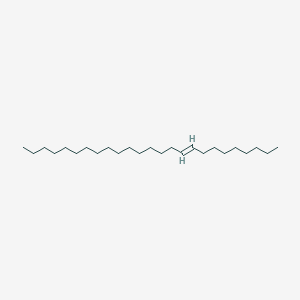

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232661.png)

![4-[3-(1H-Imidazol-4-yl)propoxy]benzonitrile](/img/structure/B1232663.png)

![3-[3-(3-bromophenyl)-4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B1232676.png)

![methyl (E)-4-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate](/img/structure/B1232677.png)

![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)